molecular formula C9H15Br B13178152 (1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane

Cat. No.: B13178152
M. Wt: 203.12 g/mol
InChI Key: PJJUJBVLRFZKFS-UHFFFAOYSA-N
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Description

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane is an organic compound with the molecular formula C₉H₁₅Br. It is characterized by the presence of a bromine atom attached to a cyclopropyl group, which is further connected to another cyclopropyl group through a propan-2-yl linkage. This compound is primarily used for research purposes and has various applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-cyclopropylpropan-2-ylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving radical reactions and cyclopropyl group transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or base used.

Comparison with Similar Compounds

Similar Compounds

    (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.

    (1-Iodo-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with an iodine atom instead of bromine.

    (1-Fluoro-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. The cyclopropyl groups also impart significant strain to the molecule, influencing its reactivity and stability.

Biological Activity

(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound can be characterized by its molecular formula C8H14BrC_8H_{14}Br and a molecular weight of approximately 188.10 g/mol. Its structure includes two cyclopropane rings, which may contribute to its biological activity through conformational rigidity.

PropertyValue
Molecular FormulaC8H14Br
Molecular Weight188.10 g/mol
IUPAC NameThis compound
InChI Key[InChI Key]
Canonical SMILESC1CC(C(C1)C(C2CC2)Br)C

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes and receptors. The unique cyclopropane moieties may enhance the compound's ability to fit into active sites, potentially leading to inhibition or activation of various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting processes such as glucose metabolism or lipid synthesis.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study 1 : In vitro tests demonstrated that this compound inhibited the growth of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Study 2 : A cell viability assay on human cancer cell lines revealed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Research Findings

Recent research has focused on optimizing the synthesis and understanding the structure-activity relationship (SAR) of this compound. Key findings include:

  • Synthesis Methodologies : Various synthetic routes have been developed, enhancing yield and purity.
  • SAR Analysis : Modifications to the cyclopropane rings have been tested to improve biological activity and selectivity for target enzymes or receptors.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityRemarks
CyclopropylmethanolModerate antimicrobialLess potent than target compound
Bromo-cyclobutaneAnticancer activity reportedDifferent mechanism of action
Propanediol derivativesLimited biological activityLower structural complexity

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

(1-bromo-2-cyclopropylpropan-2-yl)cyclopropane

InChI

InChI=1S/C9H15Br/c1-9(6-10,7-2-3-7)8-4-5-8/h7-8H,2-6H2,1H3

InChI Key

PJJUJBVLRFZKFS-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C1CC1)C2CC2

Origin of Product

United States

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